molecular formula C21H19N3O2 B5768448 2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide

Cat. No. B5768448
M. Wt: 345.4 g/mol
InChI Key: HWFDFXUWFXLMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound that has been widely used in scientific research. It is also known as Methyl 4-(4-methylbenzamido)-2-(4-methylpyridin-2-yl)benzoate or MMB. This compound belongs to the class of N-arylbenzamides and has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.

Mechanism of Action

The mechanism of action of 2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the inhibition of various enzymes in the body. It has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. This compound has also been found to inhibit the activity of phosphodiesterases, which are enzymes that play a role in the regulation of cyclic nucleotide levels in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide have been extensively studied. This compound has been found to exhibit potent inhibitory activity against various enzymes, which can have a significant impact on cellular signaling pathways. It has also been found to exhibit potential anticancer properties, which can have a significant impact on cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in lab experiments include its potent inhibitory activity against various enzymes and its potential anticancer properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. These include further studies to determine its safety and efficacy, as well as its potential applications in drug discovery and medicinal chemistry. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential impact on cellular signaling pathways.

Synthesis Methods

The synthesis of 2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide can be achieved through several methods. One of the commonly used methods involves the reaction of 4-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-methylbenzoyl chloride and 4-methylbenzamide to yield the desired product.

Scientific Research Applications

2-[(4-methylbenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes, including protein kinases and phosphodiesterases. This compound has also been studied for its potential anticancer properties.

properties

IUPAC Name

2-[(4-methylbenzoyl)amino]-N-(4-methylpyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-14-7-9-16(10-8-14)20(25)23-18-6-4-3-5-17(18)21(26)24-19-13-15(2)11-12-22-19/h3-13H,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFDFXUWFXLMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylbenzoyl)amino]-N~1~-(4-methyl-2-pyridyl)benzamide

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